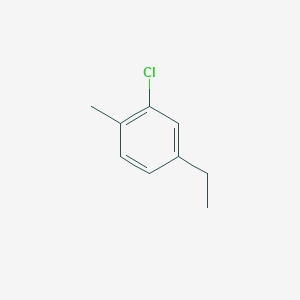

2-Chloro-4-ethyl-1-methylbenzene

Description

2-Chloro-4-ethyl-1-methylbenzene is a substituted benzene derivative featuring chloro, ethyl, and methyl groups at positions 1, 4, and 2, respectively. Such compounds are typically used as intermediates in organic synthesis, agrochemicals, or pharmaceuticals. The closest analogs include methoxy-substituted derivatives (e.g., 2-Chloro-4-methoxy-1-methylbenzene) and trichloromethoxy variants, which will form the basis of this comparison.

Properties

CAS No. |

89032-10-0 |

|---|---|

Molecular Formula |

C9H11Cl |

Molecular Weight |

154.63 g/mol |

IUPAC Name |

2-chloro-4-ethyl-1-methylbenzene |

InChI |

InChI=1S/C9H11Cl/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |

InChI Key |

RLRGLGNLRXJNCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethyl-1-methylbenzene (p-ethyl toluene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{11}\text{Cl} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and alkylation.

Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.

Alkylation: Alkyl halides in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

Nitration: 2-Chloro-4-ethyl-1-methyl-5-nitrobenzene.

Sulfonation: 2-Chloro-4-ethyl-1-methyl-5-sulfonic acid.

Oxidation: 2-Chloro-4-carboxy-1-methylbenzene.

Scientific Research Applications

2-Chloro-4-ethyl-1-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-1-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing the reaction to proceed. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming substituents to the meta position relative to the chlorine atom.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features of related compounds:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| 2-Chloro-4-methoxy-1-methylbenzene | 54788-38-4 | Cl (1), CH₃ (2), OCH₃ (4) | C₉H₁₁ClO | 170.64 | Methoxy group |

| 2-Chloro-1-methyl-4-(trichloromethoxy)benzene | 1404194-40-6 | Cl (1), CH₃ (2), OCCl₃ (4) | C₉H₇Cl₄O | 303.43 | Trichloromethoxy group |

| 2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene | 146949-20-4 | Complex bis-methoxy and chloro substituents | C₂₃H₂₁Cl₂O₄ | 443.32 | Extended aromatic framework |

Key Observations :

- Substituent Effects : Methoxy (-OCH₃) groups are electron-donating, enhancing aromatic ring reactivity in electrophilic substitution reactions. In contrast, trichloromethoxy (-OCCl₃) groups are electron-withdrawing, reducing reactivity .

- Molecular Weight : Trichloromethoxy derivatives exhibit higher molecular weights due to additional chlorine atoms, impacting solubility and volatility .

Physicochemical Properties

Limited data is available in the evidence, but inferences can be made:

- Boiling/Melting Points : Methoxy-substituted compounds (e.g., 2-Chloro-4-methoxy-1-methylbenzene) likely have lower melting points than trichloromethoxy analogs due to reduced molecular symmetry and weaker intermolecular forces .

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol), whereas trichloromethoxy groups enhance lipophilicity, favoring non-polar solvents .

Biological Activity

2-Chloro-4-ethyl-1-methylbenzene, also known as p-chloroethylbenzene, is a chlorinated aromatic compound with significant applications in organic synthesis. Its molecular formula is and it has a molecular weight of approximately 154.64 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 154.64 g/mol

- Density : Not available

- Boiling Point : Not available

- LogP (octanol-water partition coefficient) : 3.21, indicating moderate lipophilicity which may influence its biological activity .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including chlorinated benzenes, exhibit varying degrees of antimicrobial activity. Specifically, studies have shown that the introduction of chlorine in the para position of substituted phenols can significantly alter their biological properties. For instance, compounds similar to this compound have demonstrated antimicrobial effects against various bacterial strains, although the specific activity of this compound remains less documented in literature .

Toxicity and Safety Profile

The toxicity profile of chlorinated aromatic compounds is crucial in evaluating their safety for use in pharmaceuticals and industrial applications. According to safety data:

- Risk Codes : R22 (Harmful if swallowed), R51/53 (Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment) .

- Safety Instructions : Avoid inhalation and contact with skin and eyes; handle with care to prevent environmental release .

Case Studies

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.64 g/mol |

| LogP | 3.21 |

| Antimicrobial Activity | Potentially active against various bacteria |

| Toxicity Risk Codes | R22, R51/53 |

| Safety Instructions | Avoid inhalation and skin contact |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.